molecular formula C19H20O4 B5542937 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate

3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate

Cat. No. B5542937
M. Wt: 312.4 g/mol
InChI Key: LEJUXUVFYPVDQX-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as acrylic monomers and their polymers, typically involves reactions between phenol derivatives and acryloyl or methacryloyl chloride in the presence of triethylamine, under conditions that favor free radical polymerization. For example, 3,5-dimethylphenyl acrylate and its copolymers have been synthesized by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002). This process is indicative of the type of reactions that might be involved in synthesizing compounds similar to 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.

Molecular Structure Analysis

The molecular structure of acrylic compounds can be characterized using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the crystal structures of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, have been determined using X-ray diffraction, showcasing the detailed molecular geometry and isomeric forms (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylic compounds are known for their reactivity in various chemical reactions, including polymerization and Michael addition. For example, 3,3-dimethoxypropanenitrile reacts with 2-aryl acrylates, forming compounds that can be further transformed into pyridopyrimidines (Berzosa et al., 2010). These reactions are essential for understanding the chemical behavior and potential applications of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.

Physical Properties Analysis

Physical properties such as solubility, glass transition temperature, and thermal stability are crucial for applications in material science. The solubility in various solvents, thermal properties, and glass transition temperatures of polymers derived from similar acrylates have been extensively studied, providing insight into the material characteristics that can be expected from 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate derivatives (Vijayanand et al., 2002).

Chemical Properties Analysis

The reactivity ratios, polymerization behavior, and copolymerization characteristics with different monomers provide valuable information about the chemical properties of acrylate compounds. Studies on copolymers of dimethylphenyl acrylate reveal detailed insights into their chemical behavior and reactivity ratios, which are essential for predicting the behavior of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate in various chemical environments (Vijayanand et al., 2002).

Scientific Research Applications

Polymer Synthesis and Properties

  • The synthesis of new acrylic monomers like 3,5-dimethylphenyl acrylate, which can be reacted with glycidyl methacrylate to create homopolymers and copolymers through free radical polymerization, has been documented. These polymers are characterized by their thermal properties and potential applications in creating leather adhesives due to their peel strength (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
  • Another study involved the synthesis and characterization of the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate, showcasing the versatility of these materials in various applications due to their molecular weights and thermal properties (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Biocompatibility and Thermal Response

  • Research on biocompatible thermoresponsive polymers incorporating cyclic ortho ester groups and oligo(ethylene glycol) chains indicates the potential for medical applications, such as drug delivery systems that respond to body temperature changes (Qiao, Du, Zhang, Liang, & Li, 2010).

Photorefractive and Electro-Optic Applications

  • A study on photorefractive polymer containing electron transport material revealed the synthesis of acrylate type monomer for potential use in photorefractive devices, highlighting the significance of acrylate compounds in the development of optical materials (Okamoto, Nomura, Park, Ogino, & Sato, 1999).

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to wear protective clothing, avoid inhalation or contact with skin or eyes, and use only in a well-ventilated area .

properties

IUPAC Name

(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-5-7-17(11-14(13)2)23-19(20)10-6-15-12-16(21-3)8-9-18(15)22-4/h5-12H,1-4H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUXUVFYPVDQX-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate

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